molecular formula C11H14ClNO B1585053 4-((2-Chloroethyl)(ethyl)amino)benzaldehyde CAS No. 2643-07-4

4-((2-Chloroethyl)(ethyl)amino)benzaldehyde

Cat. No.: B1585053
CAS No.: 2643-07-4
M. Wt: 211.69 g/mol
InChI Key: MFUFJCIFNHFEDW-UHFFFAOYSA-N
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Description

4-((2-Chloroethyl)(ethyl)amino)benzaldehyde is an organic compound characterized by a benzene ring substituted with a 2-chloroethyl group, an ethyl group, and an aldehyde group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction starting with benzaldehyde. The first step involves the formation of an imine by reacting benzaldehyde with ethylamine. Subsequently, the imine undergoes nucleophilic substitution with 2-chloroethylamine to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis of 4-((2-Chloroethyl)(ethyl)amino)benzaldehyde may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the reaction efficiency and minimize by-products.

Types of Reactions:

  • Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

  • Reduction: The compound can undergo reduction to form the corresponding amine.

  • Substitution: The chlorine atom in the 2-chloroethyl group can be substituted with other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.

  • Reduction: Lithium aluminum hydride (LiAlH₄) in ether.

  • Substitution: Sodium iodide (NaI) in acetone.

Major Products Formed:

  • Carboxylic acids from oxidation.

  • Primary amines from reduction.

  • Various substituted benzaldehydes from nucleophilic substitution.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: It serves as a building block in the synthesis of biologically active compounds, such as enzyme inhibitors and receptor ligands.

Medicine: The compound is explored for its potential therapeutic applications, including its use in drug discovery and development.

Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-((2-Chloroethyl)(ethyl)amino)benzaldehyde exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways.

Comparison with Similar Compounds

  • 4-(Ethylamino)benzaldehyde

  • 4-(2-Chloroethyl)benzaldehyde

  • 4-(2-Chloroethyl)aniline

Uniqueness: 4-((2-Chloroethyl)(ethyl)amino)benzaldehyde is unique due to the presence of both ethyl and chloroethyl groups on the benzene ring, which provides distinct chemical reactivity compared to its similar counterparts.

This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for research and application.

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Properties

IUPAC Name

4-[2-chloroethyl(ethyl)amino]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c1-2-13(8-7-12)11-5-3-10(9-14)4-6-11/h3-6,9H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFUFJCIFNHFEDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCCl)C1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20181022
Record name p-((2-Chloroethyl)ethylamino)benzaldehyde
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Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2643-07-4
Record name 4-[(2-Chloroethyl)ethylamino]benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2643-07-4
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Record name p-((2-Chloroethyl)ethylamino)benzaldehyde
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Record name 2643-07-4
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Record name p-((2-Chloroethyl)ethylamino)benzaldehyde
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Record name p-[(2-chloroethyl)ethylamino]benzaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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